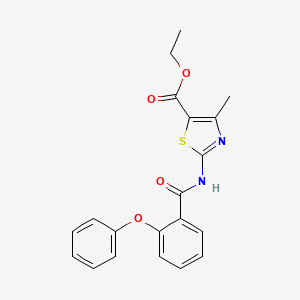

![molecular formula C17H18N6O3 B2864288 2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 1171402-89-3](/img/structure/B2864288.png)

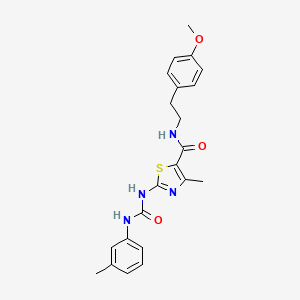

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

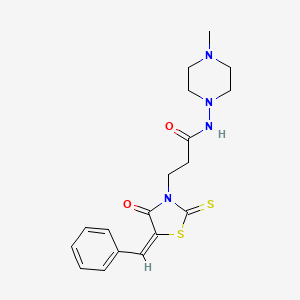

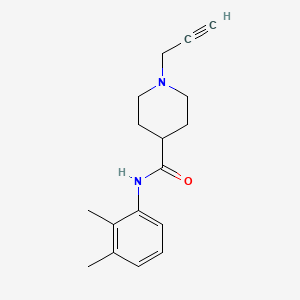

Pyrrolidine, the core structure in your compound, is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

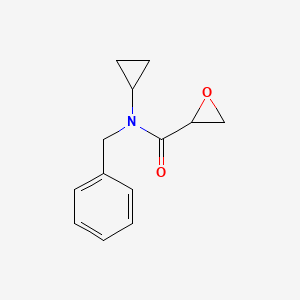

The molecular structure of your compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives are known to undergo a variety of chemical reactions, including those involving their nitrogen atom or any functional groups attached to the pyrrolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives, which share structural similarities with the compound of interest, were synthesized through a single-step condensation process. These compounds were evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Research into pyrazolopyrimidinyl keto-esters and their derivatives has demonstrated an effect on enhancing the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellobiose. This suggests potential applications in biochemical research and biotechnology (Abd & Awas, 2008).

Antiallergic Activity

Compounds structurally related to the query compound have shown antiallergic activity in preclinical models. These findings open avenues for the development of new therapeutic agents for allergic conditions (Nohara et al., 1985).

Hypertensive Activity Potential

A study focusing on oxadiazole heterocyclic compounds containing a pyranopyridine moiety, related to the chemical structure of interest, suggested these compounds might exhibit hypertensive activity. This indicates a potential research direction for developing new antihypertensive drugs (Kumar & Mashelker, 2007).

Antimycobacterial Activity

A series of thiazole-aminopiperidine hybrid analogues, which share a common structural motif with the query compound, were synthesized and showed promising antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in the treatment of tuberculosis (Jeankumar et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-oxo-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c24-14-4-3-12(10-26-14)17(25)18-5-8-23-16-13(9-21-23)15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11H,1-2,5-8H2,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAWZYGPZRAAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)

![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)

![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)

![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)